molecular formula C15H20N2O B11866292 2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one

2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B11866292
M. Wt: 244.33 g/mol
InChI Key: UVRALABGQMYIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the p-tolyl group and the diazaspiro structure makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in dichloromethane at low temperatures (around -40°C) to yield the desired spiro compound with high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, scaling up the process, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific diazaspiro structure and the presence of the p-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-(4-methylphenyl)-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H20N2O/c1-12-2-4-13(5-3-12)17-11-8-15(14(17)18)6-9-16-10-7-15/h2-5,16H,6-11H2,1H3

InChI Key

UVRALABGQMYIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC3(C2=O)CCNCC3

Origin of Product

United States

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